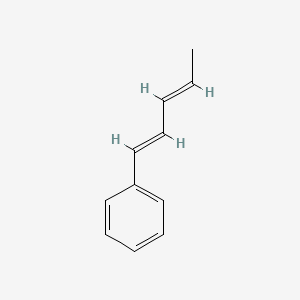
Penta-1,3-dien-1-ylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of penta-1,3-dien-1-ylbenzene can be achieved through several methods. One common approach involves the coupling of benzene with 1,3-pentadiene under specific reaction conditions. For instance, the nickel-catalyzed reductive coupling of unsymmetrical internal alkynes has been reported as an effective method for synthesizing highly substituted 1,3-dienes . This method offers high atom and step economy, making it a preferred choice for laboratory synthesis.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalytic systems based on organoaluminum compounds. These systems facilitate the polymerization of penta-1,3-diene, resulting in high yields of the desired product . The reaction conditions typically include the use of isopropyl chloride in combination with organoaluminum compounds such as aluminum ethyl chloride, aluminum diethyl chloride, and aluminum triethyl .
Analyse Chemischer Reaktionen
Types of Reactions: Penta-1,3-dien-1-ylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the diene into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the diene.
Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride as a catalyst are common for introducing substituents onto the benzene ring.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkanes or alkenes. Substitution reactions can result in a variety of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Penta-1,3-dien-1-ylbenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology and Medicine: Research has explored its potential as an antiviral and antibacterial agent.
Industry: The compound is used in the production of synthetic rubbers and other polymeric materials.
Wirkmechanismus
The mechanism of action of penta-1,3-dien-1-ylbenzene and its derivatives involves interactions with specific molecular targets. For instance, antiviral activity against tobacco mosaic virus has been attributed to the binding of the compound to the viral coat protein, inhibiting its function . Similarly, antibacterial activity may involve disruption of bacterial cell membranes or inhibition of key enzymes .
Vergleich Mit ähnlichen Verbindungen
Penta-1,3-dien-1-ylbenzene can be compared with other similar compounds, such as:
1,3-Butadiene: A simpler diene with industrial applications in the production of synthetic rubber.
1,4-Pentadiene: Another diene with different reactivity due to the position of the double bonds.
Styrene: A vinyl-substituted benzene that is widely used in the production of polystyrene and other polymers.
Uniqueness: this compound is unique due to its conjugated diene structure combined with a benzene ring. This combination imparts distinct reactivity and makes it a versatile building block for various chemical syntheses and industrial applications.
Eigenschaften
Molekularformel |
C11H12 |
|---|---|
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
[(1E,3E)-penta-1,3-dienyl]benzene |
InChI |
InChI=1S/C11H12/c1-2-3-5-8-11-9-6-4-7-10-11/h2-10H,1H3/b3-2+,8-5+ |
InChI-Schlüssel |
BCRJHHFLBOQAMG-YNRRLODASA-N |
Isomerische SMILES |
C/C=C/C=C/C1=CC=CC=C1 |
Kanonische SMILES |
CC=CC=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




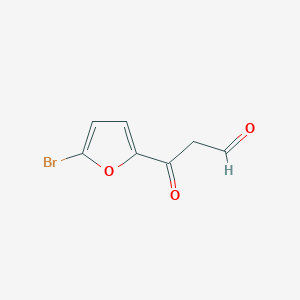
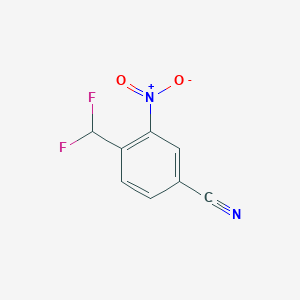
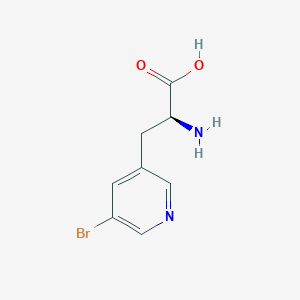
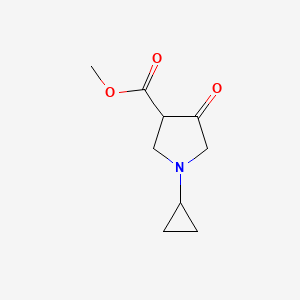
![3-Bromobenzo[d]isoxazol-4-ol](/img/structure/B13088055.png)
![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13088071.png)
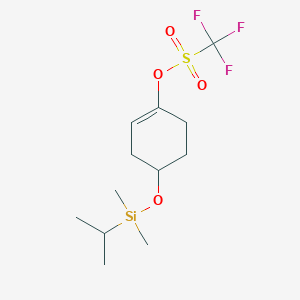
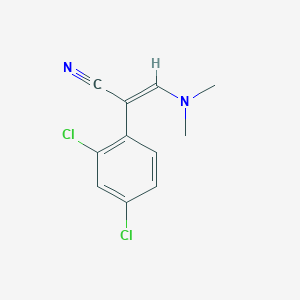

![1'-Benzyl-7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13088105.png)
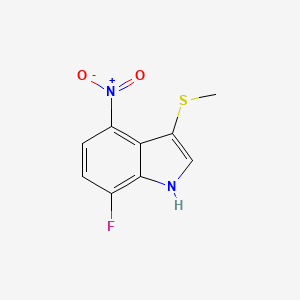
![[4-Fluoro-3-(trifluoromethyl)phenyl]methanethiol](/img/structure/B13088115.png)
